molecular formula C20H24N2O6 B7744945 Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate

Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate

Cat. No.: B7744945
M. Wt: 388.4 g/mol
InChI Key: MZLZUHHRVKAQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, holds significant potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate typically involves a multi-step process. One common method includes the reaction of diethyl acetylenedicarboxylate with aryl amines in the presence of molecular iodine as a catalyst in acetonitrile at 80°C . This method is efficient, metal-free, and environmentally friendly.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens or alkylating agents in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-4-26-19(24)14-7-8-17-15(11-14)18(21-9-6-10-28-13(3)23)16(12-22-17)20(25)27-5-2/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLZUHHRVKAQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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